molecular formula C11H13F2NS B13744742 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

Cat. No.: B13744742
M. Wt: 229.29 g/mol
InChI Key: JFAOMPLYDBKHRJ-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine can undergo several types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and the difluorophenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The sulfanylmethyl group can undergo metabolic transformations, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is unique due to the presence of both the difluorophenyl and sulfanylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

3-[(2,4-difluorophenyl)sulfanylmethyl]pyrrolidine

InChI

InChI=1S/C11H13F2NS/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2

InChI Key

JFAOMPLYDBKHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CSC2=C(C=C(C=C2)F)F

Origin of Product

United States

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